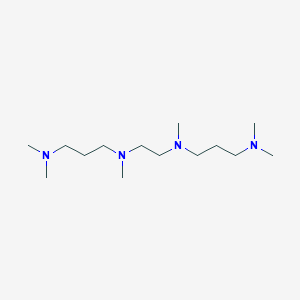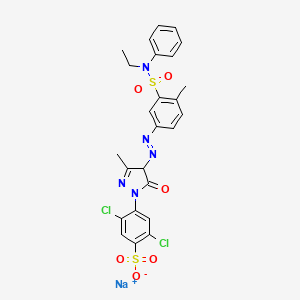
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, a hydroxyl group, and a nitrophenyl group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt typically involves a multi-step process. One common method includes the nitration of 3-hydroxy-N-phenyl-2-naphthalenecarboxamide, followed by the introduction of a sodium ion to form the monosodium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to 3-hydroxy-N-(3-aminophenyl)-2-naphthalenecarboxamide.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitrophenyl group may interact with enzyme active sites, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)-, monosodium salt stands out due to its specific nitrophenyl substitution, which imparts unique chemical reactivity and biological activity. Its monosodium salt form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
68556-08-1 |
|---|---|
Formule moléculaire |
C17H11N2NaO4 |
Poids moléculaire |
330.27 g/mol |
Nom IUPAC |
sodium;3-[(3-nitrophenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C17H12N2O4.Na/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23;/h1-10,20H,(H,18,21);/q;+1/p-1 |
Clé InChI |
QXSUEKBQOFGQEO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
![2-[4-(Phenylsulfanyl)phenoxy]ethan-1-ol](/img/structure/B14467371.png)
![4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-](/img/structure/B14467382.png)






![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]-5-ethoxypyrrolidin-2-one](/img/structure/B14467432.png)
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

